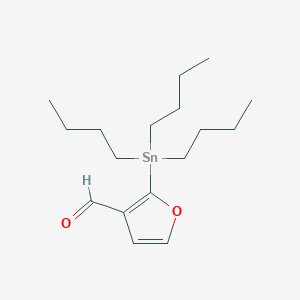

3-Formyl-2-(tributylstannyl)furan

Description

Properties

IUPAC Name |

2-tributylstannylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3O2.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLADFMBEILHNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449870 | |

| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130056-68-7 | |

| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis of 3-Formyl-2-(tributylstannyl)furan

In the landscape of modern synthetic chemistry, particularly in the domain of palladium-catalyzed cross-coupling reactions, the design and synthesis of highly functionalized building blocks are of paramount importance. This compound stands out as a valuable reagent, ingeniously combining two key reactive sites within a single heterocyclic scaffold. The tributylstannyl group serves as a potent nucleophile in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2] Simultaneously, the formyl group offers a versatile handle for subsequent transformations, including reductive amination, oxidation, olefination, and condensation reactions. This dual functionality makes it an exceptional intermediate for the convergent synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. The chosen synthetic strategy emphasizes robustness, scalability, and safety, reflecting the practical challenges encountered in a modern research and development environment.

Synthetic Strategy: A Deliberate Approach to Functional Group Compatibility

The primary challenge in synthesizing the target compound lies in the inherent incompatibility of a potent organometallic intermediate (a lithiated furan) with an electrophilic aldehyde functionality. Direct lithiation of 3-bromo-2-furaldehyde would inevitably lead to nucleophilic attack on the formyl group. Therefore, a robust synthesis necessitates a protection-deprotection strategy.

Our approach involves three key stages:

-

Protection: The aldehyde in the starting material, 3-bromo-2-furaldehyde, is masked as a stable 1,3-dioxolane acetal. This transformation is critical to prevent self-destruction of the key intermediate in the subsequent step.

-

Lithium-Halogen Exchange and Stannylation: The core C-Sn bond is formed by treating the protected bromofuran with an organolithium reagent at cryogenic temperatures to generate a transient 2-lithiofuran species. This nucleophile is immediately trapped with tributyltin chloride.

-

Deprotection: The acetal protecting group is selectively removed under acidic conditions to regenerate the formyl group, yielding the final product.

This sequence ensures that the sensitive functionalities are shielded during the critical bond-forming steps, maximizing yield and purity.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 3-Bromo-2-(1,3-dioxolan-2-yl)furan (Acetal Protection)

Causality: This step protects the aldehyde from the strongly nucleophilic and basic organolithium reagent to be used in Part B. Ethylene glycol is a standard choice for forming a stable five-membered dioxolane ring, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is sufficient to promote the reaction, which is driven to completion by the removal of water.

Materials

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 3-Bromo-2-furaldehyde | 14757-78-9 | 174.99 | 10.0 g | 57.1 |

| Ethylene Glycol | 107-21-1 | 62.07 | 4.26 g (3.8 mL) | 68.6 |

| p-TsOH·H₂O | 6192-52-5 | 190.22 | 0.11 g | 0.57 |

| Toluene | 108-88-3 | 92.14 | 150 mL | - |

Procedure

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-2-furaldehyde, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 3-4 hours or until no more water is collected and TLC analysis (e.g., 20% EtOAc/Hexane) shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the protected furan as a pale yellow oil. The product is often pure enough for the next step without further purification. Expected yield: >95%.

Part B: Synthesis of 2-(Tributylstannyl)-3-(1,3-dioxolan-2-yl)furan

Causality: This is the key bond-forming step. The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive 2-lithiofuran intermediate, preventing side reactions. n-Butyllithium performs a rapid lithium-halogen exchange with the aryl bromide. The subsequent addition of tributyltin chloride, an electrophilic tin source, quenches the organolithium species to form the desired C-Sn bond.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-2-(tributylstannyl)furan

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-formyl-2-(tributylstannyl)furan, a key organometallic intermediate in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. We will detail the application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation of the title compound. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

This compound is a valuable bifunctional reagent. The tributylstannyl moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of complex carbon-carbon bonds.[1] The formyl group at the 3-position offers a site for further synthetic elaboration. The precise positioning of these two groups is critical for its intended reactivity. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential to confirm regiochemistry, purity, and structural integrity before its use in complex synthetic pathways.

This guide establishes a logical workflow, demonstrating how complementary data from various spectroscopic techniques converge to provide a definitive structural portrait of the molecule.

Figure 1: A logical workflow for the comprehensive spectroscopic characterization of the target molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of spectroscopic data, the following atom numbering scheme will be used.

Figure 2: Molecular structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. We will examine ¹H, ¹³C, and ¹¹⁹Sn nuclei, each providing unique and complementary information. Organotin compounds are well-suited for NMR analysis due to the presence of magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[2][3]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is chemically inert to the analyte and provides excellent solubility.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for referencing the ¹H and ¹³C spectra. For ¹¹⁹Sn NMR, tetramethyltin (Me₄Sn) can be used as an external standard (0 ppm).[4]

-

Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum confirms the presence and connectivity of all protons. Key insights are derived from chemical shifts (δ), coupling constants (J), and signal integration.

-

Causality of Signal Regions: The spectrum is logically divided into three regions: the downfield aromatic/aldehyde region, the aliphatic tributyl region, and the TMS reference. The electronegativity of adjacent atoms and the effects of aromatic ring currents are the primary determinants of proton chemical shifts.

-

Interpretation of Furan and Formyl Protons:

-

Formyl Proton (CHO): A singlet is expected far downfield (δ ≈ 9.5-10.0 ppm). Its significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Furan Proton H5: This proton will appear as a doublet around δ ≈ 7.5-7.8 ppm. It is coupled to H4.

-

Furan Proton H4: This proton will appear as a doublet at a slightly higher field than H5, around δ ≈ 6.5-6.8 ppm, also coupled to H4. The coupling constant between these adjacent furan protons (J₄,₅) is typically small, around 1.5-3.5 Hz.[5][6]

-

-

Interpretation of Tributylstannyl Protons: The four distinct sets of protons on the three butyl chains will give rise to complex multiplets in the upfield region (δ ≈ 0.9-1.8 ppm).

-

The terminal methyl protons (-CH₃) will appear as a triplet around δ ≈ 0.9 ppm.

-

The protons alpha to the tin atom (Sn-CH₂-) will be the most downfield of the butyl signals due to the proximity of the electropositive tin atom.

-

Tin Satellites: Flanking the primary proton signals of the α-methylene group will be "satellite" peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond coupling constant, ²J(Sn,H), is a valuable diagnostic parameter.

-

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

-

Causality of Chemical Shifts: The chemical shifts are dictated by the hybridization and electronic environment of the carbon atoms. The electron-withdrawing formyl group and the electropositive tin atom exert significant influence on the furan ring carbons.

-

Interpretation of Signals:

-

Formyl Carbon (C=O): This will be the most downfield signal, typically appearing at δ ≈ 185-195 ppm.

-

Furan Carbons: Four distinct signals are expected. The carbon directly attached to tin (C2) will be significantly shifted upfield due to the alpha-effect of the tin atom and will exhibit a large one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C). The carbon bearing the formyl group (C3) and the other ring carbons (C4, C5) will appear in the typical aromatic region for furans (δ ≈ 110-160 ppm).[7][8]

-

Tributylstannyl Carbons: Four signals corresponding to the butyl chains will be observed in the upfield region (δ ≈ 10-30 ppm). The carbon directly bonded to tin (Sn-CH₂) will show a large ¹J(¹¹⁹Sn, ¹³C) coupling.

-

¹¹⁹Sn NMR Spectroscopy: The Definitive Tin Signature

This experiment provides direct and unambiguous information about the chemical environment of the tin atom.[9]

-

Principle and Rationale: ¹¹⁹Sn is a spin-1/2 nucleus with a good natural abundance, making it straightforward to observe. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.

-

Expected Chemical Shift: For a tetracoordinate alkyl/aryl tin compound like this compound, a single resonance is expected in the range of δ ≈ -10 to +20 ppm relative to Me₄Sn. This confirms the presence of the intended organotin functionality.

Summary of Expected NMR Data

| Assignment | ¹H NMR (δ, ppm) | Multiplicity / Coupling | ¹³C NMR (δ, ppm) | Key C-Sn Couplings (Hz) |

| CHO | ~9.8 | s | ~188 | - |

| H5 | ~7.6 | d, J ≈ 2 Hz | ~148 (C5) | ³J(Sn,C) |

| H4 | ~6.7 | d, J ≈ 2 Hz | ~115 (C4) | ⁴J(Sn,C) |

| - | - | - | ~155 (C2) | ¹J(Sn,C) ≈ 400-500 |

| - | - | - | ~130 (C3) | ²J(Sn,C) |

| Sn-(C H₂)₃- | ~1.1-1.2 | m | ~10-12 | ¹J(Sn,C) ≈ 300-350 |

| Sn-CH₂-C H₂- | ~1.5-1.6 | m | ~28-30 | ²J(Sn,C) |

| -CH₂-C H₂-CH₃ | ~1.3-1.4 | m | ~26-28 | ³J(Sn,C) |

| -CH₃ | ~0.9 | t | ~13-14 | ⁴J(Sn,C) |

| ¹¹⁹Sn NMR | - | - | δ ≈ -5 to +15 ppm | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the aldehyde carbonyl.

Experimental Protocol: IR Sample Preparation

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample as it requires minimal sample preparation.

-

Procedure: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific molecular vibrations.

-

C=O Stretch: The most intense and diagnostic peak will be the carbonyl stretch of the aldehyde group. This is expected in the region of 1670-1690 cm⁻¹ . The conjugation with the furan ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).

-

C-H Stretches:

-

Aliphatic C-H stretches from the butyl groups will be prominent just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

The furan and aldehyde C-H stretches will appear above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).

-

-

Furan Ring Vibrations: Characteristic C=C and C-O stretching vibrations of the furan ring will appear in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹ .[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Analysis

-

Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) can also be used for softer ionization to prioritize observation of the molecular ion.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC-MS).

-

Data Acquisition: Scan a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 50-500).

Data Interpretation

-

Molecular Ion (M⁺): The molecular weight of C₁₆H₃₀OSn is 357.12 g/mol . The key feature to look for is not a single peak, but a characteristic cluster of peaks for the molecular ion. This is due to the multiple stable isotopes of tin. This isotopic signature is a definitive confirmation of the presence of one tin atom in the molecule.

-

Key Fragmentation Pathways: The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (•C₄H₉, mass = 57).

Conclusion: A Convergent Spectroscopic Proof

The structural elucidation of this compound is achieved not by a single technique, but by the logical convergence of complementary data. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework and the precise connectivity of the substituents on the furan ring. ¹¹⁹Sn NMR provides an unequivocal confirmation of the tin environment. IR spectroscopy validates the presence of the critical carbonyl functionality, while mass spectrometry confirms the molecular weight and the presence of a single tin atom through its unique isotopic pattern. This integrated workflow constitutes a robust and self-validating system for the characterization of this, and related, organometallic reagents, ensuring their quality and suitability for advanced applications in chemical synthesis.

References

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry.

- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society.

- Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. PubMed Central, National Institutes of Health.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. ResearchGate.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.

- Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B)... ResearchGate.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Human Metabolome Database.

- Structural and Spectroscopic Characterization of Tin–Tin Double Bonds in Cyclic Distannenes. ACS Publications.

- Furan(110-00-9) 1H NMR spectrum. ChemicalBook.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- 2-(Tributylstannyl)furan | C16H30OSn. PubChem, National Institutes of Health.

- Tributylstannyl furan-2-carboxylate | C17H30O3Sn. PubChem, National Institutes of Health.

- Organotin chemistry. Wikipedia.

- Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions, Royal Society of Chemistry.

- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central, National Institutes of Health.

- Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate.

- Furan. NIST WebBook, National Institute of Standards and Technology.

- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management.

- Furan(110-00-9) 13C NMR spectrum. ChemicalBook.

- 2-(TRIBUTYLSTANNYL)FURAN. Biosynth.

- Furan synthesis. Organic Chemistry Portal.

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage.

- Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Royal Society of Chemistry.

- Furan. NIST WebBook, National Institute of Standards and Technology.

- Organotin Reagents. Sigma-Aldrich.

- 2-(Tributylstannyl)furan 97%. Sigma-Aldrich.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Furan [webbook.nist.gov]

- 11. Furan [webbook.nist.gov]

- 12. imreblank.ch [imreblank.ch]

A Comprehensive Technical Guide to the Stability and Storage of Tributylstannyl Furan Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannyl furan derivatives are versatile and indispensable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3] Their efficacy, however, is intrinsically linked to their chemical stability. This guide provides an in-depth analysis of the factors governing the stability of these organometallic compounds, detailing potential decomposition pathways and offering field-proven protocols for their optimal storage, handling, and purity assessment. By understanding the underlying chemical principles, researchers can ensure the integrity and reactivity of these critical building blocks, leading to more reliable and reproducible synthetic outcomes.

The Dichotomy of Reactivity and Stability

The synthetic utility of tributylstannyl furans stems from the inherent reactivity of the carbon-tin (C-Sn) bond. This bond's lability allows for facile transmetalation in the catalytic cycle of cross-coupling reactions.[1] However, this same reactivity makes these compounds susceptible to degradation under various conditions. The stability of tributylstannyl furan derivatives is a delicate balance influenced by the electronic and steric properties of the tributylstannyl group and the inherent reactivity of the furan ring.[4][5]

The furan moiety, a five-membered aromatic heterocycle, is more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom.[6] This heightened reactivity can, in some instances, contribute to decomposition pathways not observed in other organostannanes.

Key Factors Influencing Stability and Decomposition Pathways

The degradation of tributylstannyl furan derivatives can be initiated by several environmental and chemical factors. Understanding these factors is paramount for preventing sample degradation and ensuring the validity of experimental results.

Atmospheric Exposure: The Dual Threat of Oxygen and Moisture

Oxygen: Organotin compounds can undergo oxidation, particularly when exposed to air and light.[7] For tributylstannyl furans, this can lead to the formation of tin oxides and cleavage of the C-Sn bond. The furan ring itself is also susceptible to oxidation, which can result in ring-opening to form 1,4-dicarbonyl compounds.[8][9] This process can be accelerated by the presence of light and heat.

Moisture: Tributylstannyl derivatives are sensitive to moisture.[3] Hydrolysis of the C-Sn bond, although generally slow for tetraorganotins under neutral pH, can be catalyzed by acidic or basic conditions, leading to the formation of tributyltin hydroxide or its oxide and the corresponding protodestannylated furan.[1] The presence of moisture can significantly impact the transport and sorption of volatile organic compounds in soil, a principle that underscores the importance of a dry storage environment.[10]

Thermal and Photolytic Decomposition

Thermal Stress: While many tributylstannyl compounds can be distilled under reduced pressure, prolonged exposure to elevated temperatures can induce decomposition.[11] The thermal decomposition of furan derivatives can be complex, involving ring-opening isomerizations and the formation of carbene intermediates.[12][13] For stannylated furans, thermal stress can lead to homolytic cleavage of the C-Sn bond, generating radical species that can participate in a cascade of undefined side reactions.

Photolytic Instability: The C-Sn bond is susceptible to photolytic cleavage.[14][15] Exposure to light, particularly UV radiation, can generate carbon-centered radicals, which can then undergo various transformations, including oxidation under aerobic conditions.[14][15] This light sensitivity necessitates storage in amber or opaque containers.

Chemical Incompatibility: The Role of Acids and Electrophiles

Lewis Acids: Lewis acids can coordinate to the oxygen atom of the furan ring or interact with the C-Sn bond, promoting its cleavage.[16][17][18] This reactivity is the basis for certain synthetic transformations but is a significant concern during storage and handling. The stability of Lewis acids themselves can be compromised under extreme conditions, further complicating reaction mixtures.[19]

Strong Electrophiles: The furan ring is reactive towards strong electrophiles.[6] While this reactivity is harnessed in many synthetic applications, inadvertent exposure to electrophilic reagents during storage or workup can lead to undesired side reactions and degradation of the tributylstannyl furan.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of tributylstannyl furan derivatives, the following storage and handling protocols are strongly recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, ideally at or below 4°C. For long-term storage, -20°C is preferable. | Reduces the rate of thermal decomposition and minimizes the impact of any potential contaminants. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen and hydrolysis by moisture. |

| Container | Use amber glass vials or bottles with tight-fitting septa or screw caps. | Protects the compound from light-induced decomposition and prevents ingress of air and moisture. |

| Purity | Store in a purified state. | Impurities can catalyze decomposition. |

Safe Handling Procedures

Tributyltin compounds are toxic and should be handled with appropriate safety precautions.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations that may generate aerosols, respiratory protection may be necessary.[11]

-

Inert Atmosphere Techniques: When handling the neat compound or preparing solutions, use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

-

Disposal: Dispose of all tributyltin-containing waste as hazardous chemical waste according to institutional and local regulations.

Assessing Purity and Monitoring Decomposition

Regularly assessing the purity of tributylstannyl furan derivatives is crucial, especially for reagents that have been stored for an extended period.

Analytical Techniques for Purity Assessment

| Technique | Application | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis. | ¹H and ¹³C NMR will confirm the structure of the furan ring and the butyl groups. ¹¹⁹Sn NMR is particularly useful for assessing the tin environment and detecting the presence of tin-containing impurities.[20][21][22] Degradation can be monitored by the appearance of new signals corresponding to decomposition products.[23][24] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive method for detecting volatile impurities and decomposition products. | Can be used to monitor the depletion of the starting material and the formation of degradation products over time.[25][26][27] Fast GC methods can be employed to minimize on-column degradation of thermally labile compounds.[10] |

Experimental Protocol: Monitoring Decomposition by GC-MS

This protocol provides a general framework for monitoring the stability of a tributylstannyl furan derivative over time.

Objective: To quantify the degradation of a tributylstannyl furan derivative under specific storage conditions.

Materials:

-

Tributylstannyl furan derivative

-

Anhydrous solvent (e.g., hexane or toluene)

-

Internal standard (e.g., dodecane)

-

GC vials with septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Initial Sample Preparation: Prepare a stock solution of the tributylstannyl furan derivative in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL). Add a known concentration of the internal standard.

-

Time Zero Analysis: Immediately analyze an aliquot of the stock solution by GC-MS to establish the initial purity and the relative response factor of the compound to the internal standard.

-

Storage: Divide the remaining stock solution into several GC vials, seal them under an inert atmosphere, and store them under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition and analyze its contents by GC-MS.

-

Data Analysis: For each time point, calculate the concentration of the tributylstannyl furan derivative relative to the internal standard. Plot the concentration over time to determine the rate of decomposition under each storage condition.

Visualization of Key Concepts

Decomposition Pathways

Caption: Recommended workflow for the storage of tributylstannyl furan derivatives.

Conclusion

Tributylstannyl furan derivatives are powerful synthetic tools whose reliability is directly proportional to their stability. By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of decomposition, thereby preserving the integrity and reactivity of these valuable compounds. A proactive approach to stability, encompassing proper storage, inert atmosphere handling, and regular purity assessment, is a cornerstone of reproducible and successful chemical synthesis.

References

- Biffis, A., et al. (2018). Palladium-Catalyzed Stille Cross-Coupling. John Wiley & Sons.

-

Wikipedia. (2024). Furan. Retrieved from [Link]

- Larhed, M., et al. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.

- Li, W., et al. (2017). Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. Scientific Reports.

-

ResearchGate. (n.d.). Simplified schematic of primary decomposition pathways of 2-MF and... Retrieved from [Link]

- Li, W., et al. (2017). (PDF) Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process.

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy. Retrieved from [Link]

-

Organic Reactions. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from [Link]

-

PubMed Central. (2025). Isolation of a Lewis acid-base stabilized stannanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved from [Link]

-

Wikipedia. (2024). Tin. Retrieved from [Link]

-

Semantic Scholar. (2009). Sevoflurane-Lewis acid stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation of a Lewis acid-base stabilized stannanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]

-

MDPI. (2023). The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Retrieved from [Link]

-

PubMed Central. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Tributylstannyl)furan. Retrieved from [Link]

-

Phenomenex. (n.d.). GC-MS/MS analysis of Tetra through Octa Dioxins and Furans on ZebronTM ZB-Dioxin GC column. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]

-

Patsnap. (2025). Lewis Acid Stability in Extreme Reaction Conditions. Retrieved from [Link]

-

Semantic Scholar. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Retrieved from [Link]

-

LECO Corporation. (n.d.). Minimizing Degradation of the Pesticides Captan and Iprodione by Using Fast Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]

-

Royal Society of Chemistry. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. New Journal of Chemistry, 26, 191. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]

- 10. gcms.cz [gcms.cz]

- 11. 2-(三丁基锡烷基)呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of a Lewis acid-base stabilized stannanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sevoflurane-Lewis acid stability. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Tin - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gcms.cz [gcms.cz]

- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 27. gcms.cz [gcms.cz]

An In-Depth Technical Guide to 3-formyl-2-(tributylstannyl)furan: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-formyl-2-(tributylstannyl)furan, a key organometallic reagent in modern organic synthesis. As a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into its preparation, characterization, and application, with a strong emphasis on safety and experimental design.

Core Compound Identification and Properties

This compound is a substituted furan bearing a reactive tributyltin moiety at the 2-position and a formyl group at the 3-position. This unique substitution pattern makes it a valuable building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.

| Identifier | Value | Source |

| CAS Number | 130056-68-7 | [1] |

| Molecular Formula | C17H30O2Sn | [1] |

| Molecular Weight | 385.13 g/mol | [1] |

| IUPAC Name | 2-(tributylstannyl)furan-3-carbaldehyde | [2] |

| Synonyms | 3-Furancarboxaldehyde, 2-(tributylstannyl)- | [2] |

| Property | Value (for 2-(tributylstannyl)furan) | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 90 °C at 0.1 mmHg | |

| Density | 1.134 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.494 |

Synthesis and Characterization: A Proposed Pathway

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and efficient synthesis can be designed based on established methodologies for the functionalization of furan rings and the preparation of organostannanes. The proposed pathway involves the ortho-metalation of 3-furaldehyde followed by quenching with tributyltin chloride.

Proposed Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process, beginning with the protection of the aldehyde, followed by directed ortho-metalation and stannylation, and concluding with deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Protection of 3-Furaldehyde

-

To a solution of 3-furaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(diethoxymethyl)furan.

Step 2: Directed ortho-Metalation and Stannylation

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-(diethoxymethyl)furan (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 2-4 hours to effect deprotection.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), two doublets for the furan ring protons, and multiplets for the butyl groups of the tributyltin moiety.

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon, the furan ring carbons (with one directly attached to tin exhibiting satellite peaks due to coupling with tin isotopes), and the carbons of the butyl groups.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a tin-containing compound.

Key Applications in Organic Synthesis: The Stille Coupling

This compound is primarily utilized as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the furan ring and a variety of electrophiles, such as aryl or vinyl halides or triflates. The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules.

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide

This is a general protocol and may require optimization for specific substrates.

-

To a solution of the aryl iodide (1 equivalent) and this compound (1.1 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or DMF), add a palladium(0) catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling of Organotin Compounds

Organotin compounds, particularly tributyltin derivatives, are highly toxic and pose significant health and environmental risks. Strict adherence to safety protocols is mandatory.

-

Toxicity: Organotin compounds are toxic by ingestion, inhalation, and skin contact. They can cause severe skin and eye irritation, and some are suspected to have reproductive and developmental toxicity.[4][5]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

-

Handling: Avoid creating aerosols or dust. Use a designated area for working with organotin compounds.

-

Waste Disposal: Dispose of all organotin waste, including contaminated consumables, as hazardous waste according to institutional and local regulations.

-

Spills: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly through the Stille cross-coupling reaction. While its synthesis requires careful handling due to the toxicity of organotin compounds, the potential for constructing intricate molecular frameworks makes it an important tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and critical safety information to enable its effective and safe use in the laboratory.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Palladium-Catalyzed Cross-Coupling of an Aryl Chloride with an Organotin Reagent: A Practical Synthesis of 2-(p-Tolyl)indole. Org. Synth. 2011, 88, 197. [Link]

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

-

International Programme on Chemical Safety. Poisons Information Monograph G018: Tributyltin compounds. [Link]

-

Wikipedia. Stille reaction. [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-OXO-6-PHENYL-5-HEXENOATE. [Link]

-

MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

-

Organic Chemistry Portal. Furan Synthesis. [Link]

-

ResearchGate. Synthesis of 3-Substituted Furans by Hydroformylation. [Link]

-

Royal Society of Chemistry. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. [Link]

-

LookChem. 2-(Tributylstannyl)furan. [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. [Link]

Sources

A Technical Guide to the Synthesis of 3-Formyl-2-(tributylstannyl)furan: Strategies and Methodologies

Abstract: 3-Formyl-2-(tributylstannyl)furan is a valuable, functionalized building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its unique structure, featuring both a reactive aldehyde and a versatile organostannane, allows for the strategic construction of complex molecular architectures found in pharmaceuticals and advanced materials.[3] This guide provides a detailed examination of the synthetic strategies for preparing this reagent, focusing on the chemical principles that dictate the choice of reaction pathways. We present a robust, field-proven protocol based on a directed ortho-metalation strategy, complete with step-by-step instructions, causality-driven explanations, and a discussion of the compound's application in carbon-carbon bond formation.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a bifunctional molecule like this compound requires careful strategic planning to ensure regiochemical control and functional group compatibility. Two primary retrosynthetic disconnections are logically apparent:

-

Route A: Formylation of a Stannylated Precursor. This approach involves the initial synthesis of 2-(tributylstannyl)furan followed by formylation at the C3 position. While conceptually simple, this route presents a significant regioselectivity challenge. Electrophilic formylation (e.g., Vilsmeier-Haack) of 2-substituted furans typically occurs at the electronically rich C5 position, leading to an undesired constitutional isomer.

-

Route B: Stannylation of a Formylated Precursor. This strategy begins with 3-formylfuran and introduces the tributylstannyl group at the C2 position. The key to this approach is leveraging the directing capabilities of the formyl group. While the formyl group is deactivating, it can direct metalation to the adjacent C2 position via a Directed ortho-Metalation (DoM) mechanism. This pathway offers superior regiochemical control but requires careful management of the aldehyde's reactivity towards the strong bases used for metalation.

After careful consideration of potential side reactions and regiochemical outcomes, Route B emerges as the more robust and reliable strategy . The use of a protecting group for the aldehyde, followed by a directed metalation-stannylation sequence, provides a clear and controllable path to the target compound.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: Directed ortho-Metalation

The recommended synthesis proceeds in three key stages: (1) Protection of the aldehyde in 3-formylfuran to prevent side reactions, (2) Directed ortho-metalation at the C2 position followed by quenching with tributyltin chloride, and (3) Deprotection to yield the final product.

Causality Behind Experimental Choices

-

Protection Strategy: The formyl group is highly electrophilic and would be readily attacked by the organolithium base required for metalation. Conversion to a diethyl acetal is an effective strategy. The acetal is stable under strongly basic conditions but is easily cleaved with a mild aqueous acid workup.

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk renders it highly non-nucleophilic, preventing it from attacking the furan ring or the acetal protecting group. It is, however, a very strong base, capable of deprotonating the C2 position of the furan, which is made more acidic by the inductive effect and directing ability of the adjacent acetal.

-

Reaction Conditions: The lithiation step must be performed under strictly anhydrous conditions and at low temperatures (-78 °C). This is critical to prevent quenching of the highly reactive organolithium intermediate by trace water and to minimize potential side reactions or decomposition.

-

Stannylation Reagent: Tributyltin chloride is an effective electrophile for trapping the generated furyl anion.[4] The resulting tin-carbon bond is covalent and stable enough for purification and subsequent use in cross-coupling reactions.[5]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is crucial for success.

Safety Precaution: Organotin compounds are highly toxic.[2][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology

Step 1: Protection of 3-Formylfuran

-

To a solution of 3-formylfuran (1.0 eq) in absolute ethanol (approx. 0.5 M), add triethyl orthoformate (1.5 eq).

-

Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting 3-(diethoxymethyl)furan is often used without further purification.

Step 2: Directed Metalation and Stannylation

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of 3-(diethoxymethyl)furan (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) in THF dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the furyl anion.

-

Add a solution of tributyltin chloride (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

Step 3: Deprotection and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Add 1M aqueous HCl to the mixture and stir vigorously at room temperature for 1-2 hours to facilitate acetal deprotection. Monitor by TLC.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or hexanes.

-

Wash the combined organic layers with water and then with a saturated aqueous solution of KF. The KF wash helps to remove tin byproducts by precipitating tributyltin fluoride.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

| Step | Key Reagents | Typical Conditions | Expected Yield | Key Transformation |

| 1. Protection | 3-Formylfuran, Triethyl orthoformate, H⁺ | EtOH, 25 °C | >95% | Aldehyde → Acetal |

| 2. Stannylation | Protected Furan, LDA, Bu₃SnCl | THF, -78 °C to 25 °C | 70-85% | C-H → C-Sn |

| 3. Deprotection | Stannylated Acetal, 1M HCl | H₂O/Organic, 25 °C | >90% | Acetal → Aldehyde |

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the furan protons (a doublet for H4 and a doublet for H5), the aldehyde proton (singlet, ~9.5-10 ppm), and the characteristic multiplets of the tributyl groups.

-

¹³C NMR: Signals for the furan carbons, the aldehyde carbonyl (~180-190 ppm), and the butyl carbons, often with satellite peaks due to coupling with tin isotopes.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to C₁₆H₂₈O₂Sn, showing the characteristic isotopic pattern of tin.

Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[7][8] This palladium-catalyzed process allows for the formation of a new carbon-carbon bond between the furan ring (at C2) and an organic electrophile (R-X), such as an aryl or vinyl halide/triflate.[1][6] The reaction is valued for its tolerance of a wide range of functional groups—a key advantage when working with a molecule that already contains a reactive aldehyde.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

- Organotin Reagents - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Organotin reagents Definition - Inorganic Chemistry II Key Term - Fiveable. [URL: https://library.fiveable.me/chemistry/inorganic-chemistry-ii/organotin-reagents/v/652599b53a388755a845184b]

- Org. Synth. 2011, 88, 197. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197]

- Organotin chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organotin_chemistry]

- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]

- Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]

- Stille Coupling | NROChemistry. [URL: https://nroer.info/chemistry/stille-coupling/]

- Preparation of - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0345]

- Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1988/c3/c39880001642]

- 2-(TRIBUTYLSTANNYL)FURAN | 118486-94-5 | TEA48694 - Biosynth. [URL: https://www.biosynth.com/p/TEA48694/2-tributylstannylfuran]

- 2-(Tributylstannyl)furan 97 118486-94-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/414506]

- Stille Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/The_Stille_Coupling]

- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0203]

- A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. [URL: https://lupinepublishers.

- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Private CDN. [URL: https://www.uobabylon.edu.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Duality of Organotin Compounds

An In-depth Technical Guide to the Safety and Handling of Organotin Compounds

Organotin compounds, defined by the presence of at least one covalent tin-carbon bond, represent a versatile class of organometallic chemicals.[1][2] Their applications are extensive, ranging from their use as heat stabilizers in polyvinyl chloride (PVC) and catalysts in polymer synthesis to their role as potent biocides in antifouling paints and agricultural fungicides.[3][4][5] However, this utility is intrinsically linked to significant toxicity. The biological and toxicological profile of an organotin compound is dictated by the number and nature of the organic groups (R) attached to the tin (Sn) atom.[3][4]

The potential for severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption, necessitates a profound respect for these materials and an unwavering commitment to rigorous safety protocols.[4][6] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, use, and disposal of organotin compounds in a laboratory setting. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, grounding every recommendation in authoritative standards and field-proven practices.

Section 1: Hazard Identification and Toxicology

A fundamental understanding of the toxic properties of organotin compounds is the cornerstone of safe laboratory practice. Exposure can occur through inhalation of vapors or dusts, dermal contact, or ingestion.[7][8]

Toxicity Profile by Class

The toxicity of organotin compounds is not uniform; it varies significantly based on the degree of substitution at the tin atom. The general order of toxicity to mammals is a critical concept to internalize[3][4]:

Triorganotins (R₃SnX) > Diorganotins (R₂SnX₂) > Monoorganotins (RSnX₃)

-

Triorganotins (R₃SnX): This is the most toxic class.[4] Compounds like tributyltin (TBT) and triphenyltin (TPT) are potent endocrine disruptors and immunotoxins.[4][9] Triethyltin and trimethyltin are recognized as powerful neurotoxins.[4] Their biocidal properties are a direct result of this high toxicity.[2]

-

Diorganotins (R₂SnX₂): While less toxic than their tri-substituted counterparts, these compounds can still cause significant harm, including skin irritation.[4] They are widely used as PVC stabilizers.[2]

-

Monoorganotins (RSnX₃): This class exhibits the lowest toxicity.[3]

-

Tetraorganotins (R₄Sn): These compounds are generally less toxic but pose an insidious threat, as they can be metabolized in the body into the more toxic triorganotin compounds.

Principal Health Effects

Exposure to organotins can lead to a spectrum of adverse health outcomes, contingent on the specific compound, dose, and route of exposure.[6]

-

Acute Effects: Short-term exposure to high concentrations can cause immediate and severe reactions. These include skin and eye irritation, which can progress to chemical burns in severe cases.[6] Respiratory tract irritation is also a primary concern.[6] Systemic effects can manifest as gastrointestinal issues, headaches, dizziness, and neurological problems.[6]

-

Chronic Effects: Long-term or repeated exposure, even at lower levels, can lead to persistent health issues. Neurological problems have been observed to persist for years after the initial poisoning.[6] Perhaps most significantly, certain organotins, particularly TBT, are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems, affecting reproductive and developmental processes.[8][9][10] Damage to the immune system, liver, and kidneys has also been documented.[10]

Section 2: Regulatory Landscape and Exposure Limits

To ensure worker safety, regulatory bodies have established strict occupational exposure limits (OELs) for organotin compounds. Adherence to these limits is mandatory.

-

Occupational Safety and Health Administration (OSHA): OSHA sets the Permissible Exposure Limit (PEL), which is a legally enforceable limit.

-

National Institute for Occupational Safety and Health (NIOSH): NIOSH provides the Recommended Exposure Limit (REL), which is a recommendation based on comprehensive scientific data, often more stringent than the PEL.[1]

These limits are designed to protect workers over a standard 10-hour workday and 40-hour workweek.[1] However, the guiding principle should always be to keep exposure As Low As Reasonably Achievable (ALARA) .[1]

| Regulatory Body | Exposure Limit (Time-Weighted Average, TWA) | Compound Class |

| OSHA | 0.1 mg/m³ (as Sn) | All organotin compounds[6][11] |

| NIOSH | 0.1 mg/m³ (as Sn) | All organotin compounds[1][6] |

Note: The limits are measured as the mass of tin (Sn) per cubic meter of air.

Section 3: Risk Mitigation and the Hierarchy of Controls

A systematic approach to risk mitigation is essential. The hierarchy of controls prioritizes the most effective and reliable safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard and represent the primary method for controlling exposure.

-

Chemical Fume Hood: All work with organotin compounds, including weighing solids and transferring liquids, must be conducted in a properly functioning and certified chemical fume hood.[3][7] This is non-negotiable and serves to prevent the inhalation of toxic vapors, dusts, or mists.[7]

-

Designated Area: A specific area within the laboratory must be designated for handling organotins.[3][7] This area should be clearly marked with warning signs to alert personnel to the specific hazards present.[7]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for every process involving organotins must be developed and strictly followed.

-

Training: Only personnel who have received specific training on the hazards and safe handling procedures for organotin compounds should be permitted to work with them.[7][12]

-

Personal Hygiene: Employees must be instructed to wash their hands thoroughly with soap and water after handling organotins and before eating, drinking, or using toilet facilities.[1] Eating, drinking, and smoking are strictly prohibited in areas where organotins are used or stored.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. A standard Level C protective ensemble is often recommended.[7]

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[7] Double-gloving is a recommended best practice to provide an additional layer of protection.[7]

-

Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[7]

-

Body Covering: A lab coat, preferably one that is impervious to chemicals, must be worn to protect skin and clothing from contamination.[7]

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required for cleaning up large spills or when engineering controls are insufficient to maintain exposure below the OEL.[7][11]

Section 4: Standard Operating Procedures (SOPs)

SOP: Transfer of Air-Sensitive Liquid Organotin Reagents

Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, requiring transfer under an inert atmosphere.[7][12]

Objective: To safely transfer a liquid organotin reagent from a Sure/Seal™ bottle to a reaction vessel.

Materials:

-

Sure/Seal™ bottle of organotin reagent

-

Full PPE: chemical-resistant double gloves, safety goggles, face shield, lab coat

-

Dry, clean septum

-

Needle connected to an inert gas (e.g., Nitrogen or Argon) line

-

Dry, clean syringe and transfer needle

Procedure:

-

Preparation: Don all required PPE. Ensure the procedure is conducted entirely within a chemical fume hood.[12]

-

Inert Atmosphere Setup: Remove the outer cap from the Sure/Seal™ bottle to expose the septum. Insert a needle connected to the inert gas line through the septum to create a positive pressure inside the bottle.[12]

-

Syringe Purge: Purge a clean, dry syringe with the inert gas by drawing the gas into the syringe and expelling it several times.

-

Reagent Transfer: Carefully insert the syringe needle through the septum into the liquid reagent. Slowly draw the desired volume of the organotin reagent into the syringe.[12]

-

Dispensing: Remove the syringe from the reagent bottle and promptly dispense the liquid into the reaction vessel.

-

Cleanup: Immediately rinse the syringe and needle with a suitable solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[12]

-

Resealing: Cover the puncture holes in the septum with tape or parafilm and replace the outer cap on the Sure/Seal™ bottle.[12]

SOP: Weighing Solid Organotin Compounds

Objective: To safely weigh a solid organotin compound.

Procedure:

-

Preparation: Don all required PPE.

-

Location: Perform all weighing operations inside a chemical fume hood to prevent the generation and inhalation of dust.[7]

-

Technique: Use a tared weigh boat or container. Handle the solid material carefully with a spatula to minimize dust creation.

-

Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

Section 5: Waste Management and Decontamination

Proper management of organotin-contaminated waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Classification: All materials contaminated with organotin compounds, including gloves, absorbent pads, glassware, and excess reagents, are classified as hazardous waste.[7]

-

Collection and Storage:

-

Waste must be collected in dedicated, clearly labeled, and sealed containers.[7][13]

-

Containers should be marked with the words "Organotin Wastes" or "Hazardous Waste" and list the chemical constituents.[13]

-

Store waste containers in a well-ventilated, secure area away from incompatible materials.[7]

-

-

Decontamination of Glassware:

-

Perform an initial rinse with a suitable organic solvent (e.g., hexanes or toluene) directly into the liquid hazardous waste container.[12]

-

Immerse the rinsed glassware in a decontamination bath (e.g., a bleach or nitric acid solution, institution-dependent) within a fume hood.

-

After soaking, the glassware can be washed using standard laboratory procedures. The decontamination bath itself must be disposed of as hazardous waste.[8]

-

-

Disposal: All organotin waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[1] Disposal in a controlled landfill in sealed containers is a common method.[13][14]

Section 6: Emergency Response

Preparedness is key to mitigating the consequences of an accident.

Caption: A logical workflow for responding to an organotin compound spill.

Spill Cleanup

-

Evacuate and Restrict: Immediately evacuate and restrict access to the spill area.[7]

-

Alert: Inform laboratory personnel and your supervisor or Environmental Health & Safety (EH&S) department.

-

Protect: Wear full PPE, including respiratory protection if necessary, before attempting any cleanup.[7]

-

Contain:

-

Collect: Place all contaminated materials into a dedicated, clearly labeled, and sealed container for hazardous waste.[7]

-

Decontaminate: Clean the spill area thoroughly.

First Aid for Exposures

Immediate and correct first aid is vital.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention.

-

Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[7] If breathing stops, apply artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

Organotin compounds are indispensable tools in modern research and development, but their utility demands a commensurate level of caution and preparedness. By integrating a deep understanding of their toxicology with the rigorous application of engineering controls, administrative procedures, and personal protective equipment, researchers can mitigate the inherent risks. The principles and protocols outlined in this guide provide a robust framework for creating a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.

References

- National Institute for Occupational Safety and Health (NIOSH). (1976). CRITERIA FOR A RECOMMENDED STANDARD... OCCUPATIONAL EXPOSURE TO ORGANOTIN COMPOUNDS. U.S.

- BenchChem Technical Support Team. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.

- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.

- Del Valle Lab.

- Bempah, C. K., & Dwumfour-Asare, B. (2015). Toxicity and speciation analysis of organotin compounds.

- Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn).

- NSW Environment Protection Authority. (1989).

- Occupational Safety and Health Administr

- Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, NIH.

- de Araújo, J. F. P., et al. (2018). Overview of the Pathophysiological Implications of Organotins on the Endocrine System. Frontiers in Endocrinology.

- Benchchem. (2025).

- Benchchem. (2025). Safety and handling precautions for organotin compounds.

- Wikipedia. Organotin chemistry.

- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn).

- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.)

- Sigma-Aldrich. (2024).

- Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. (2022). Organo-tin compounds.

- Chen, J., et al. (2011). Diagnosis and treatment of organotin poisoned patients. World Journal of Emergency Medicine.

- AFIRM Group. Organotin Compounds.

- Naoom, F. M., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review.

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. afirm-group.com [afirm-group.com]

- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]

- 12. delvallelab.weebly.com [delvallelab.weebly.com]

- 13. epa.nsw.gov.au [epa.nsw.gov.au]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of 3-Formyl-2-(tributylstannyl)furan in the Synthesis of Complex Natural Products

Introduction: A Versatile Furan Building Block for Complex Architectures

In the intricate field of natural product synthesis, the furan moiety presents itself as a recurring and often vital structural motif. Its unique electronic properties and susceptibility to a range of chemical transformations make it an invaluable building block for assembling complex molecular architectures. Among the arsenal of functionalized furans available to the synthetic chemist, 3-formyl-2-(tributylstannyl)furan has emerged as a particularly powerful and strategic reagent. This bifunctional molecule, possessing both a reactive aldehyde and a versatile organostannane, offers a gateway to sophisticated carbon-carbon bond formations, primarily through the palladium-catalyzed Stille cross-coupling reaction.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and methodologies for utilizing this compound in the synthesis of bioactive natural products. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually articulate key synthetic pathways to empower your research endeavors.

Core Principles of Reactivity: The Synergy of Formyl and Stannyl Groups

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups.

-

The Tributylstannyl Group: This moiety is the linchpin for the Stille cross-coupling reaction. Organostannanes are valued for their stability to air and moisture, and their tolerance of a wide array of functional groups, making them amenable to complex synthetic schemes.[1][2] In the presence of a suitable palladium catalyst, the tributylstannyl group undergoes transmetalation, enabling the coupling of the furan ring to a variety of sp²-hybridized carbon atoms (e.g., from vinyl or aryl halides/triflates).[3][4]

-

The Formyl Group: The aldehyde functionality at the 3-position serves multiple strategic roles. It can act as a handle for subsequent transformations, such as Wittig reactions, aldol condensations, or reductive aminations, allowing for the elaboration of side chains. Furthermore, its electron-withdrawing nature can influence the reactivity of the furan ring and participate in intramolecular cyclization reactions.

This dual functionality allows for a modular and convergent approach to complex targets, where the furan core is first installed via Stille coupling, followed by the elaboration of the formyl group to complete the natural product's intricate framework.

Application in Natural Product Synthesis: The Case of (-)-Neopallavicinin

A compelling example showcasing the strategic application of this compound is found in the total synthesis of the diterpenoid (-)-Neopallavicinin . This natural product, isolated from the liverwort Pallavicinia arigensis, possesses a complex polycyclic structure featuring a furan ring. The synthesis of this challenging target provides an excellent case study for the protocols and principles outlined below.

Retrosynthetic Analysis and the Key Role of the Stannylated Furan

The synthesis of (-)-Neopallavicinin hinged on a convergent strategy where a complex vinyl iodide fragment was coupled with a functionalized furan. This compound was identified as the ideal coupling partner for this key transformation.

Caption: Retrosynthetic approach for (-)-Neopallavicinin.